Cas no 749930-89-0 (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde)
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL3988120
- 749930-89-0
- EN300-6505552
- F92043
- 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
- HZCYGKVKFIXRMV-UHFFFAOYSA-N
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
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- Inchi: 1S/C6H3BrN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-3H
- InChI Key: HZCYGKVKFIXRMV-UHFFFAOYSA-N
- SMILES: BrC1C=NC2=NC(C=O)=NN2C=1
Computed Properties
- Exact Mass: 225.94902g/mol
- Monoisotopic Mass: 225.94902g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 60.2Ų
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505552-0.05g |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde |
749930-89-0 | 0.05g |
$851.0 | 2023-05-31 | ||
| Enamine | EN300-6505552-0.1g |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde |
749930-89-0 | 0.1g |
$892.0 | 2023-05-31 | ||
| Enamine | EN300-6505552-0.25g |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde |
749930-89-0 | 0.25g |
$933.0 | 2023-05-31 | ||
| Enamine | EN300-6505552-0.5g |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde |
749930-89-0 | 0.5g |
$974.0 | 2023-05-31 | ||
| Enamine | EN300-6505552-1.0g |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde |
749930-89-0 | 1g |
$1014.0 | 2023-05-31 | ||
| Enamine | EN300-6505552-2.5g |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde |
749930-89-0 | 2.5g |
$1988.0 | 2023-05-31 | ||
| Enamine | EN300-6505552-5.0g |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde |
749930-89-0 | 5g |
$2940.0 | 2023-05-31 | ||
| Enamine | EN300-6505552-10.0g |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde |
749930-89-0 | 10g |
$4360.0 | 2023-05-31 |
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Research Brief on 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde (CAS: 749930-89-0)
The compound 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde (CAS: 749930-89-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic scaffold is particularly valued for its role as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents. Recent studies have explored its potential in targeting specific enzymatic pathways, making it a promising candidate for therapeutic interventions.
One of the most notable advancements involves the use of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde in the design of novel kinase inhibitors. Researchers have demonstrated its efficacy in modulating the activity of protein kinases involved in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its incorporation into a series of compounds targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various malignancies. The study reported improved selectivity and potency compared to earlier analogs, underscoring the compound's potential in oncology drug development.
In addition to its anticancer properties, recent investigations have explored the antiviral potential of derivatives based on this scaffold. A 2024 preprint in BioRxiv described the synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde derivatives with activity against RNA viruses, including SARS-CoV-2. The study utilized computational docking and in vitro assays to identify lead compounds with inhibitory effects on viral replication enzymes. These findings suggest a broader applicability of this chemical framework in addressing emerging infectious diseases.
The synthetic accessibility of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde has also been a focus of recent research. A 2023 paper in Organic Letters detailed an optimized, scalable synthesis route that enhances yield and purity while reducing environmental impact. This methodological advancement is critical for facilitating large-scale production and further pharmacological evaluation of derivatives. The study emphasized the importance of green chemistry principles in the development of such intermediates.
Looking ahead, the versatility of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde positions it as a valuable tool in medicinal chemistry. Ongoing research is expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders. Furthermore, collaborations between academic and industrial researchers are likely to accelerate the translation of these findings into clinical candidates. The compound's unique structural features and demonstrated bioactivity make it a compelling subject for future studies in drug discovery.
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